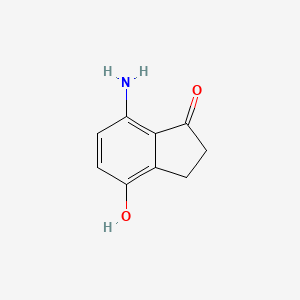![molecular formula C12H19NO B3222063 3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol CAS No. 1211436-49-5](/img/structure/B3222063.png)
3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, reactivity, and spectroscopic properties .Aplicaciones Científicas De Investigación
- Antimicrobial Potential : Derivatives of 1-(3′,4′-disubstituted phenyl)propan-2-amine have shown promising antimicrobial activity . Researchers explore these compounds for their potential in combating bacterial and fungal infections.
- Selective Cytotoxicity : Novel derivatives of this compound have been evaluated for their selectivity against cancer cell lines . Investigating their mechanism of action and potential as anticancer agents is an active area of research.
- Arachidonic Acid Pathway Modulation : The compound’s structural features may influence lipid mediators involved in inflammation . Researchers study its impact on immune responses and inflammation-related diseases.
- Transaminase-Mediated Synthesis : Immobilized whole-cell biocatalysts with ®-transaminase activity can directly synthesize disubstituted 1-phenylpropan-2-amines from prochiral ketones . This approach offers an environmentally friendly and economically attractive method for producing enantiopure amines.
- Enantiomerically Pure Amines : The demand for enantiomerically pure amines drives research into both chemical and biocatalytic approaches. Transaminases play a crucial role in achieving high enantioselectivity for chiral amine synthesis .
- Cognitive Function Enhancement : Although not directly studied for this compound, chiral amines have been reported to improve cognitive function in multiple sclerosis patients . Investigating its potential impact on neurological disorders is an exciting avenue.
Medicinal Chemistry and Drug Development
Cancer Research
Inflammation and Immunology
Enzyme Catalysis and Biocatalysis
Chiral Amine Synthesis
Neuropharmacology and CNS Disorders
Mecanismo De Acción
Target of Action
Similar compounds have been associated with the treatment of depression , suggesting that this compound may interact with neurotransmitter systems in the brain.
Mode of Action
It’s worth noting that many antidepressants work by modulating the activity of neurotransmitters in the brain . This compound might interact with its targets, leading to changes in neurotransmitter levels and neuronal activity.
Biochemical Pathways
Given its potential role in treating depression, it may influence pathways related to neurotransmitter synthesis, release, and reuptake .
Result of Action
If it acts similarly to other antidepressants, it may lead to changes in neuronal activity and neurotransmitter levels, potentially alleviating symptoms of depression .
Propiedades
IUPAC Name |
3-(4-propan-2-ylanilino)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)11-4-6-12(7-5-11)13-8-3-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROEDGSRNKTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Propan-2-yl)phenyl]amino}propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(phenylsulfonyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B3222000.png)



![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B3222018.png)


![5-[(2-aminophenyl)sulfanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3222031.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B3222054.png)
![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B3222061.png)
![2-((2-(4-Ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B3222062.png)
